[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid
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Overview
Description
Benzothiazole derivatives are of significant interest in organic chemistry due to their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The specific compound incorporates elements like benzothiazole, nitrophenyl, and acetic acid functionalities, suggesting its potential for unique chemical behaviors and applications.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions, substitution reactions, and the introduction of functional groups under specific conditions. For instance, the synthesis of related compounds has been achieved through reactions involving amino benzo[b]thiophene derivatives with acetylenedicarboxylic acid esters, showcasing the versatility of synthetic approaches for these compounds (Görlitzer & Kramer, 2000).
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives, including X-ray diffraction and spectroscopic methods, reveals intricate details about the arrangement of atoms, molecular conformation, and intermolecular interactions. Such analyses provide insights into how structural features influence the compound's physical and chemical properties.
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including nitration, halogenation, and cyclization, which can significantly alter their chemical properties. For example, the nitration of benzo[b]thiophen derivatives has been explored under different conditions, leading to a variety of substitution products (Cooper & Scrowston, 1971). These reactions are crucial for functionalizing the molecules for specific applications.
properties
IUPAC Name |
2-[4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]-2-nitrophenyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-9-18-12-4-3-11(7-15(12)27-9)19-17(23)10-2-5-14(26-8-16(21)22)13(6-10)20(24)25/h2-7H,8H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWOIOFLGMVOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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